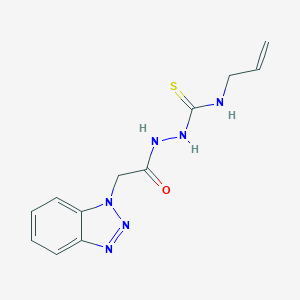![molecular formula C21H14N4O4 B292736 N-[13-(furan-2-yl)-11-(4-methylphenyl)-6-oxo-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl]formamide](/img/structure/B292736.png)
N-[13-(furan-2-yl)-11-(4-methylphenyl)-6-oxo-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl]formamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(2-furyl)-7-(4-methylphenyl)-4-oxopyrido[3’,2’:4,5]furo[3,2-d]pyrimidin-3(4H)-ylformamide is a complex organic compound that features a unique fusion of furan, pyridine, and pyrimidine rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-furyl)-7-(4-methylphenyl)-4-oxopyrido[3’,2’:4,5]furo[3,2-d]pyrimidin-3(4H)-ylformamide typically involves multi-step organic reactions. One common approach is the regiospecific metallation of furyl-4,5-dihydrooxazoles using butyllithium in tetrahydrofuran (THF) and hexamethylphosphoramide (HMPA) as co-solvent . This metallated species can then react with various electrophiles to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would likely apply.
Analyse Des Réactions Chimiques
Types of Reactions
9-(2-furyl)-7-(4-methylphenyl)-4-oxopyrido[3’,2’:4,5]furo[3,2-d]pyrimidin-3(4H)-ylformamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of multiple reactive sites.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology
In biological research, 9-(2-furyl)-7-(4-methylphenyl)-4-oxopyrido[3’,2’:4,5]furo[3,2-d]pyrimidin-3(4H)-ylformamide is studied for its potential biological activity. It may interact with various biomolecules, making it a candidate for drug development.
Medicine
This compound is of interest in medicinal chemistry for its potential therapeutic properties. Researchers are investigating its effects on different biological targets to develop new treatments for diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical processes.
Mécanisme D'action
The mechanism of action of 9-(2-furyl)-7-(4-methylphenyl)-4-oxopyrido[3’,2’:4,5]furo[3,2-d]pyrimidin-3(4H)-ylformamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways are still under investigation, but they may include enzymes, receptors, and other proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-furyl)-4,4-dimethyl-4,5-dihydrooxazole: This compound shares the furan ring and can undergo similar metallation reactions.
5-(2-furyl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-ylsulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide: Another compound with a furan ring, used in different synthetic applications.
Uniqueness
What sets 9-(2-furyl)-7-(4-methylphenyl)-4-oxopyrido[3’,2’:4,5]furo[3,2-d]pyrimidin-3(4H)-ylformamide apart is its unique combination of furan, pyridine, and pyrimidine rings. This structure provides a distinct set of chemical properties and reactivity, making it valuable for various research applications.
Propriétés
Formule moléculaire |
C21H14N4O4 |
|---|---|
Poids moléculaire |
386.4 g/mol |
Nom IUPAC |
N-[13-(furan-2-yl)-11-(4-methylphenyl)-6-oxo-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl]formamide |
InChI |
InChI=1S/C21H14N4O4/c1-12-4-6-13(7-5-12)15-9-14(16-3-2-8-28-16)17-18-19(29-20(17)24-15)21(27)25(10-22-18)23-11-26/h2-11H,1H3,(H,23,26) |
Clé InChI |
AHBIIDPJCHOMDG-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C(=C2)C4=CC=CO4)C5=C(O3)C(=O)N(C=N5)NC=O |
SMILES canonique |
CC1=CC=C(C=C1)C2=NC3=C(C(=C2)C4=CC=CO4)C5=C(O3)C(=O)N(C=N5)NC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(4-Fluorobenzyl)sulfanyl]-5,6-diphenyl-1,2,4-triazine](/img/structure/B292658.png)

![N'-benzyl-N-[(5,6-diphenyl-1,2,4-triazin-3-yl)amino]carbamimidothioic acid](/img/structure/B292662.png)


![2-(1H-1,2,3-benzotriazol-1-ylacetyl)-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide](/img/structure/B292665.png)



![2-{[4-allyl-5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-[1,1'-biphenyl]-4-ylethanone](/img/structure/B292670.png)
![2-({5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-1-phenylethanone](/img/structure/B292671.png)
![Ethyl 5-[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl][1,2,3]triazolo[1,5-a]quinazoline-3-carboxylate](/img/structure/B292672.png)
![[8-Amino-7-(4-chlorophenyl)-5,6-dihydrobenzo[h]furo[2,3-b]quinolin-9-yl](4-chlorophenyl)methanone](/img/structure/B292673.png)
![[8-Amino-7-(3-pyridinyl)-5,6-dihydrobenzo[h]furo[2,3-b]quinolin-9-yl](4-bromophenyl)methanone](/img/structure/B292674.png)
